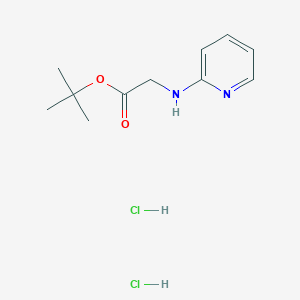
tert-Butyl pyridin-2-ylglycinate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl pyridin-2-ylglycinate dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyridine ring, along with a glycine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl pyridin-2-ylglycinate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and tert-butylamine.
Formation of tert-Butyl Pyridin-2-ylglycinate: Pyridine-2-carboxylic acid is reacted with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form tert-butyl pyridin-2-ylglycinate.
Formation of Dihydrochloride Salt: The tert-butyl pyridin-2-ylglycinate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
化学反应分析
Types of Reactions
tert-Butyl pyridin-2-ylglycinate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl pyridin-2-ylglycinate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It can also be used in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl pyridin-2-ylglycinate dihydrochloride involves its interaction with specific molecular targets. The glycine moiety can interact with enzymes or receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.
相似化合物的比较
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of tert-Butyl pyridin-2-ylglycinate dihydrochloride.
tert-Butylamine: Another precursor used in the synthesis.
Pyridine-2-ylglycine: A related compound without the tert-butyl group.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the glycine moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C11H18Cl2N2O2 |
|---|---|
分子量 |
281.18 g/mol |
IUPAC 名称 |
tert-butyl 2-(pyridin-2-ylamino)acetate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H |
InChI 键 |
ZIWFDZIELSTRFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)

![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
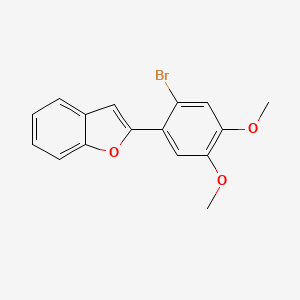
![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
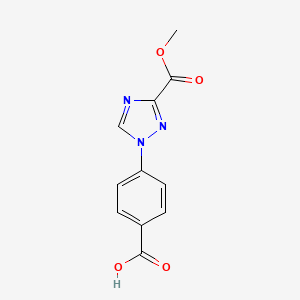

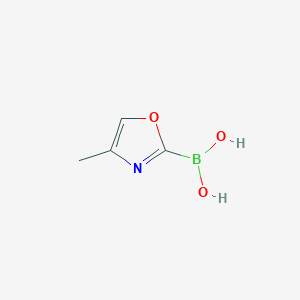
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
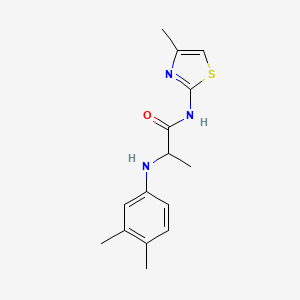
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
